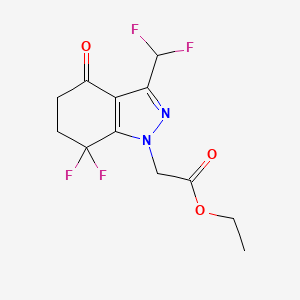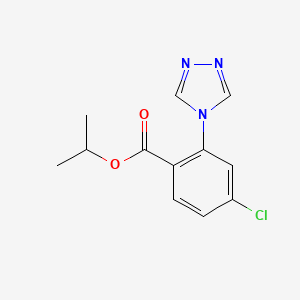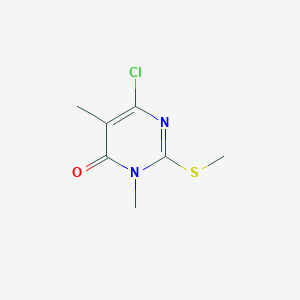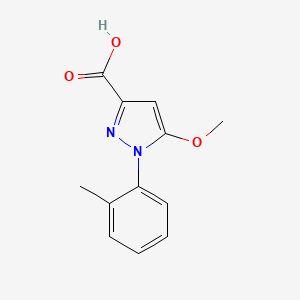
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-メトキシ-1-(o-トリル)-1H-ピラゾール-3-カルボン酸は、ピラゾールファミリーに属する有機化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、5位にメトキシ基、1位にo-トリル基、3位にカルボン酸基を持つことを特徴としています。
2. 製法
合成経路と反応条件
5-メトキシ-1-(o-トリル)-1H-ピラゾール-3-カルボン酸の合成は、通常、以下の手順が含まれます。
ピラゾール環の形成: 最初のステップでは、適切なヒドラジン誘導体と1,3-ジカルボニル化合物を環化します。例えば、o-トリルヒドラジンと酢酸エチルとの反応により、対応するピラゾール誘導体が得られます。
カルボキシル化: カルボン酸基は、カルボキシル化反応により導入することができます。通常は、高圧および高温条件下で二酸化炭素を使用します。
工業的生産方法
この化合物の工業的生産方法は、同様の合成経路を使用する可能性がありますが、大規模生産に合わせて最適化されています。これには、連続フロー反応器、自動合成システム、高度な精製技術の使用が含まれ、高い収率と純度が保証されます。
3. 化学反応解析
反応の種類
5-メトキシ-1-(o-トリル)-1H-ピラゾール-3-カルボン酸は、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。これにより、対応する酸化誘導体が生成されます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して実施することができます。これにより、カルボン酸基がアルコールに還元されます。
置換: メトキシ基とo-トリル基は、適切な条件下で求核剤または求電子剤と置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性または中性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
置換: 臭素化のためのN-ブロモスクシンイミドなどのハロゲン化剤。
主要な生成物
これらの反応から生成される主要な生成物には、酸化誘導体、還元されたアルコール、および置換されたピラゾール化合物が含まれます。
4. 科学研究への応用
5-メトキシ-1-(o-トリル)-1H-ピラゾール-3-カルボン酸には、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌性や抗炎症性など、潜在的な生物学的活性を調査されています。
医学: 新しい薬の開発における医薬品中間体としての可能性を調査する研究が進められています。
工業: 特殊化学品の製造に使用され、農薬や染料の合成における中間体としても使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of o-tolylhydrazine with ethyl acetoacetate can yield the corresponding pyrazole derivative.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The methoxy and o-tolyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazole compounds.
科学的研究の応用
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
5-メトキシ-1-(o-トリル)-1H-ピラゾール-3-カルボン酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、構造と官能基に応じて、特定の酵素の阻害剤または活性剤として作用することができます。例えば、カルボン酸基は酵素の活性部位と水素結合を形成することができます。一方、メトキシ基とo-トリル基は疎水性ポケットと相互作用することができ、化合物の結合親和性と特異性に影響を与えます。
6. 類似の化合物との比較
類似の化合物
1-フェニル-3-メチル-5-ピラゾロン: 構造は似ていますが、カルボン酸基がありません。
5-メトキシ-2-メチル-1H-ピラゾール-3-カルボン酸: 構造は似ていますが、置換パターンが異なります。
1-(o-トリル)-3-メチル-5-ピラゾロン: 構造は似ていますが、メトキシ基がありません。
独自性
5-メトキシ-1-(o-トリル)-1H-ピラゾール-3-カルボン酸は、メトキシ基とカルボン酸基の両方が存在することによって、独自性があります。これにより、異なる化学反応性と生物学的活性をもたらします。これらの官能基の組み合わせにより、この化合物は、研究や産業においてさまざまな用途に使用できる汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the carboxylic acid group.
5-Methoxy-2-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a different substitution pattern.
1-(o-Tolyl)-3-methyl-5-pyrazolone: Similar structure but lacks the methoxy group.
Uniqueness
5-Methoxy-1-(o-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
5-methoxy-1-(2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-5-3-4-6-10(8)14-11(17-2)7-9(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChIキー |
TXUXVWVWENZVJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


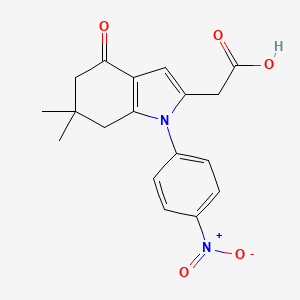
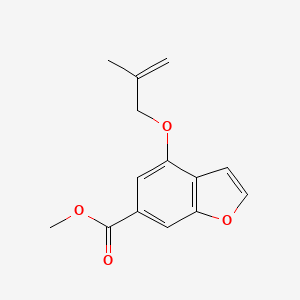
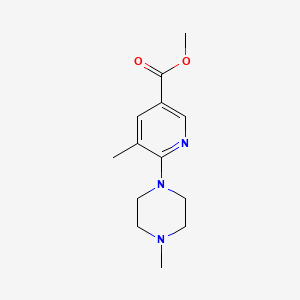
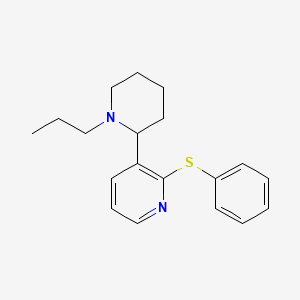
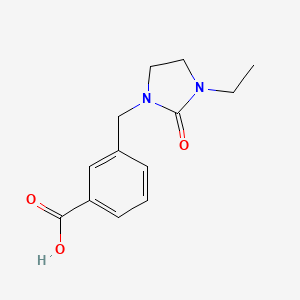

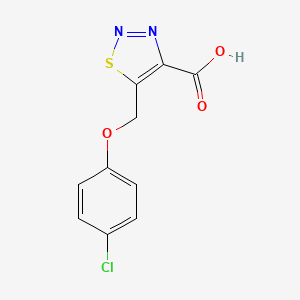
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)

